molecular formula C12H22N3O14P3 B1322909 ((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate CAS No. 90015-82-0

((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

Katalognummer B1322909
CAS-Nummer: 90015-82-0
Molekulargewicht: 525.24 g/mol
InChI-Schlüssel: CTDNMWQIQIIADL-IVZWLZJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, “((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate”, is a complex molecule that appears to be related to nucleotide analogs, which are often used in the study of biochemical pathways and as potential therapeutic agents. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For example, the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine involves a clean conversion to methyldopa and the corresponding alpha-diketone at physiological pH . Similarly, the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine involves anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation . These methods could potentially be adapted for the synthesis of the compound , considering its structural complexity and the presence of a tetrahydrofuran moiety, which is also seen in the synthesis of the compound described in paper .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their biological activity. The compound described in paper has a chiral center with an R-configuration, which is significant as chirality can greatly influence the biological activity of a compound. The pyrimidine and pyrazolyl rings in this compound are almost coplanar, which may affect its ability to interact with biological targets . The compound of interest likely has a similar complexity in its molecular structure, given the presence of multiple chiral centers and a pyrimidine ring, which could be important for its function.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can reveal much about their reactivity and potential applications. For instance, the esters discussed in paper undergo hydrolysis to yield methyldopa, indicating a prodrug approach to drug delivery. The tetrahydropteridine compounds in paper have been characterized by their absorption spectra, PMR spectra, and pKa values, which are important for understanding their chemical behavior. These analyses could inform the study of the chemical reactions that the compound of interest might undergo, such as its stability, reactivity, and interaction with enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and bioavailability, are essential for its practical application. The esters in paper show significant plasma levels of methyldopa upon oral administration, indicating good bioavailability. The tetrahydropteridine compounds in paper have specific spectral properties and pKa values, which are important for their chemical characterization. These properties would also be relevant for the compound of interest, as they would influence its suitability for use in biological systems or as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

  • A study by Valiyev et al. (2010) detailed the synthesis of novel dinucleotide analogs, including compounds related to the chemical structure , utilizing phenyldichlorophosphate as a coupling reagent, highlighting a superior method to previously reported techniques (Valiyev et al., 2010).

Natural Products and Bioactivities

  • Research by Song et al. (2023) isolated new natural products from Portulaca oleracea L., structurally similar to the specified compound. They explored their anti-inflammatory and anticholinesterase bioactivities, indicating potential therapeutic applications (Song et al., 2023).

Medicinal Chemistry and Pharmacology

  • Jing (2011) synthesized enantiomers of a compound similar to the specified molecule, exploring its potential in vitro antitumor activity and highlighting the significance of the R-configuration in its efficacy (Jing, 2011).

Molecular Interactions and Stability

  • Dubey et al. (2020) studied the interaction between human serum albumin and synthesized uridine derivatives, closely related to the compound . They highlighted the potential of these molecules in developing new drugs to combat various diseases, based on their binding mechanisms and cytotoxicity studies (Dubey et al., 2020).

Drug Degradation and Analysis

  • Pottabathini et al. (2016) developed a method for analyzing Sofosbuvir, a drug closely related to the specified compound. They focused on identifying and characterizing degradation products, providing insights into the stability and quality control of pharmaceuticals (Pottabathini et al., 2016).

Eigenschaften

IUPAC Name

[[(2R,3S,5R)-5-[5-(3-aminopropyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,1-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDNMWQIQIIADL-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628657
Record name 5-(3-Aminopropyl)-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

CAS RN

90015-82-0
Record name 5-(3-Aminopropyl)-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.